

# A Comparative Sensory Analysis of Rebaudioside N and Other Steviol Glycosides

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Compound of Interest						
Compound Name:	Rebaudioside N					
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In the ever-evolving landscape of non-nutritive sweeteners, the quest for a sugar substitute with a clean, sucrose-like taste profile and minimal off-flavors remains a primary objective. Steviol glycosides, derived from the leaves of the Stevia rebaudiana plant, have garnered significant attention. While Rebaudioside A (Reb A) has been the most commercially prevalent, its characteristic bitterness and lingering aftertaste have prompted investigation into other minor glycosides. This guide provides a comparative sensory evaluation of various rebaudiosides, with a special focus on the available data for **Rebaudioside N** in relation to more extensively studied alternatives like Rebaudioside A, D, and M.

## **Executive Summary**

Sensory evaluations of various rebaudiosides have demonstrated a clear progression towards a more sucrose-like taste with reduced bitterness and undesirable aftertastes. Rebaudioside M (Reb M) and Rebaudioside D (Reb D) consistently emerge as superior to Rebaudioside A in terms of a cleaner taste profile, exhibiting lower bitterness and off-flavors such as licorice.[1][2] [3] While **Rebaudioside N** has been identified in Stevia rebaudiana extracts, publicly available, quantitative sensory data detailing its specific taste profile is currently limited.[4] This guide compiles the existing quantitative data for major rebaudiosides to provide a comparative framework and outlines the standard methodologies for such sensory evaluations.

# **Quantitative Sensory Profile Comparison**



The following tables summarize the sensory attributes of key rebaudiosides based on published experimental data. It is important to note the absence of specific quantitative sensory data for **Rebaudioside N** in the current literature. The data presented is derived from various studies and methodologies, and direct comparisons should be made with caution.

Table 1: Sweetness and Bitterness Intensity Ratings

Sweetener	Concentration	Sweetness Intensity (Mean Score)	Bitterness Intensity (Mean Score)	Study Reference
Sucrose	14% (w/v)	8.3	1.1	Tao et al., 2020[1]
Rebaudioside A	0.1% (w/v)	7.1	3.5	Tao et al., 2020[1]
Rebaudioside D	0.1% (w/v)	7.9	1.3	Tao et al., 2020[1]
Rebaudioside M	0.1% (w/v)	8.8	1.2	Tao et al., 2020[1]
Rebaudioside N	N/A	Data Not Available	Data Not Available	

Table 2: Temporal Profile of Sweetness and Bitterness (Mean Intensity Scores)



Sweetener	Attribute	In-Mouth	Immediate Aftertaste (5s)	Lingering Aftertaste (60s)	Study Reference
Sucrose	Sweetness	8.3	5.3	3.6	Tao et al., 2020[1]
Bitterness	1.1	0.9	0.7	Tao et al., 2020[1]	
Rebaudioside A	Sweetness	7.1	6.5	4.8	Tao et al., 2020[1]
Bitterness	3.5	3.5	1.6	Tao et al., 2020[1]	
Rebaudioside D	Sweetness	7.9	7.3	4.5	Tao et al., 2020[1]
Bitterness	1.3	1.8	0.8	Tao et al., 2020[1]	
Rebaudioside M	Sweetness	8.8	8.1	5.3	Tao et al., 2020[1]
Bitterness	1.2	1.4	0.8	Tao et al., 2020[1]	
Rebaudioside N	Sweetness	Data Not Available	Data Not Available	Data Not Available	_
Bitterness	Data Not Available	Data Not Available	Data Not Available		

## **Experimental Protocols**

The sensory evaluation of sweeteners is a critical component of their development and application. A typical experimental protocol involves a trained sensory panel and standardized procedures to ensure objective and reproducible results.

### **Panelist Selection and Training**



A panel of trained assessors is typically recruited based on their sensory acuity and ability to discriminate between different taste attributes. Panelists undergo extensive training to familiarize themselves with the specific terminology and rating scales used in the evaluation. This training often involves the use of reference standards for basic tastes (sweet, sour, bitter, salty, umami) and specific off-flavors associated with high-potency sweeteners (e.g., licorice, metallic).

#### **Sample Preparation and Presentation**

Sweetener solutions are prepared in deionized or purified water at concentrations determined to be iso-sweet with a sucrose reference. The concentrations are often established through preliminary dose-response studies. Samples are presented to panelists in a randomized and blinded fashion to minimize bias. Panelists are instructed to rinse their mouths with purified water between samples to cleanse their palate.

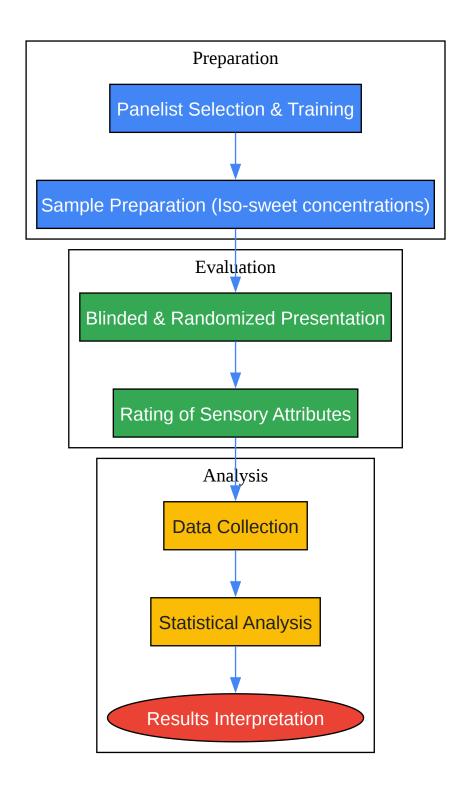
### **Sensory Attributes and Scaling**

Panelists rate the intensity of various sensory attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Common attributes evaluated for steviol glycosides include:

- Sweetness: Overall sweetness intensity.
- Bitterness: Presence and intensity of bitter taste.
- Off-flavors: Including but not limited to licorice, metallic, and astringent notes.
- Temporal Profile: Onset of sweetness, lingering of sweetness, and aftertaste.

The data collected is then statistically analyzed to determine significant differences between the sweeteners.





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Caption: A generalized workflow for the sensory evaluation of sweeteners.

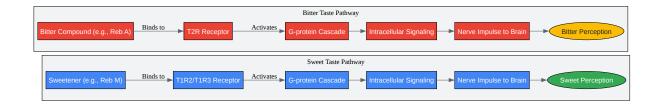
## **Taste Receptor Signaling Pathways**



The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) located in taste bud cells on the tongue.

For sweetness, the primary receptor is a heterodimer of the T1R2 and T1R3 receptors. When a sweetener molecule binds to this receptor, it triggers a conformational change, activating a G-protein cascade. This leads to the production of intracellular signaling molecules, ultimately resulting in the depolarization of the taste cell and the transmission of a nerve impulse to the brain, which is interpreted as a sweet taste.

The bitterness of some steviol glycosides is mediated by a different family of GPCRs, the T2Rs (Taste 2 Receptors). Humans have approximately 25 different T2Rs, each capable of recognizing a range of bitter compounds. The binding of a bitter molecule, such as Rebaudioside A, to a T2R initiates a similar G-protein signaling cascade, leading to the perception of bitterness. The structural differences between various rebaudiosides, specifically the number and arrangement of glucose units, influence their interaction with both the sweet (T1R2/T1R3) and bitter (T2Rs) receptors, thereby determining their unique taste profiles.



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**Caption:** Simplified signaling pathways for sweet and bitter taste perception.

#### Conclusion



The sensory evaluation of steviol glycosides reveals a clear trend: minor glycosides like Rebaudioside D and M offer a superior taste profile compared to the more traditional Rebaudioside A, bringing the industry closer to a natural, zero-calorie sweetener that closely mimics the taste of sucrose. While the identification of **Rebaudioside N** is a noteworthy development, the lack of comprehensive, publicly available sensory data prevents a direct comparison at this time. Future research focusing on the sensory characterization of **Rebaudioside N** and other novel minor glycosides is crucial for the continued innovation of high-quality, natural sweeteners. For researchers and developers, the selection of a steviol glycoside should be guided by the desired sensory attributes for the final product, with Rebaudioside M and D currently representing the leading options for a clean, sweet taste with minimal bitterness.

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